molecular formula C18H14O3 B14451397 5-(Benzyloxy)-7-methylnaphthalene-1,4-dione CAS No. 75445-60-2

5-(Benzyloxy)-7-methylnaphthalene-1,4-dione

Cat. No.: B14451397
CAS No.: 75445-60-2
M. Wt: 278.3 g/mol
InChI Key: QPPBYEMNWPFRJD-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-7-methylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a benzyloxy group at the 5-position and a methyl group at the 7-position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-7-methylnaphthalene-1,4-dione typically involves the introduction of the benzyloxy group and the methyl group onto the naphthalene ring. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride and methyl chloride are used as acylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-7-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The naphthoquinone core can be reduced to form a dihydronaphthoquinone.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-7-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-7-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

75445-60-2

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

7-methyl-5-phenylmethoxynaphthalene-1,4-dione

InChI

InChI=1S/C18H14O3/c1-12-9-14-15(19)7-8-16(20)18(14)17(10-12)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

QPPBYEMNWPFRJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)C=CC2=O)C(=C1)OCC3=CC=CC=C3

Origin of Product

United States

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